molecular formula C6H6NO3S- B1211930 Benzenamine sulfate

Benzenamine sulfate

Cat. No.: B1211930
M. Wt: 172.18 g/mol
InChI Key: BEHLMOQXOSLGHN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine sulfate, also widely known as aniline sulfate or phenylsulfamic acid, is an organic compound with the chemical formula C6H7NO3S and a molecular weight of approximately 172.18 g/mol . It is classified as a sulfamic acid derivative featuring a phenyl group attached to the nitrogen atom . This compound is a valuable building block and intermediate in chemical synthesis and various research applications. Researchers utilize this compound in studies involving the respiratory burst of stimulated human monocytes and the inhibition of granule enzyme release from human neutrophils, providing insights into inflammatory processes . Its structure and properties, documented in authoritative databases like ChEBI and KEGG (C06011), make it a compound of interest in biochemical and pharmacological research . As a solid, it is suited for controlled laboratory environments. This product is supplied strictly for research use and is not intended for diagnostic, therapeutic, or any personal applications. Researchers can rely on its specified quality for consistent and reproducible experimental results.

Properties

Molecular Formula

C6H6NO3S-

Molecular Weight

172.18 g/mol

IUPAC Name

N-phenylsulfamate

InChI

InChI=1S/C6H7NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h1-5,7H,(H,8,9,10)/p-1

InChI Key

BEHLMOQXOSLGHN-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)NS(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)[O-]

Origin of Product

United States

Scientific Research Applications

Toxicological Studies

Benzenamine sulfate has been subject to extensive toxicological evaluations to understand its safety profile.

  • Acute Toxicity : Studies indicate that this compound exhibits low acute toxicity. For instance, New Zealand White rabbits showed an LD50 of approximately 3250 mg/kg, suggesting a relatively safe profile at lower exposure levels .
  • Chronic Effects : Long-term exposure studies in rats have revealed significant effects on hematological parameters and organ weights. Notably, doses above 7500 ppm led to decreased red blood cell counts and increased liver and spleen weights, indicating potential hematotoxicity .
  • Carcinogenic Potential : Research has documented the carcinogenic effects of this compound. In F344 rats, exposure resulted in increased incidences of urinary bladder transitional cell carcinoma and mammary gland fibroadenomas. Chronic exposure also led to hepatocellular carcinomas in mice .

Environmental Applications

This compound is being investigated for its role in environmental remediation.

  • Water Treatment : The compound has been studied for its effectiveness in degrading organic contaminants through sulfate radical oxidation processes. This method shows promise for treating wastewater by breaking down aromatic pollutants, including those derived from benzene .
  • Toxicity Assessments : Evaluations using zebrafish embryos have assessed the toxicity of various benzamide derivatives related to this compound. Findings suggest low toxicity levels (LC50 > 20 mg/L), indicating potential safety for environmental applications.

Pharmaceutical Research

The pharmaceutical potential of this compound is being explored through various studies.

  • Antidiabetic Activity : Recent research has focused on synthesizing benzenesulfonamide derivatives from this compound and evaluating their antidiabetic properties. Some derivatives demonstrated significant efficacy compared to established drugs like glibenclamide in animal models .
  • Mechanisms of Action : The biological activity of this compound derivatives often involves enzyme inhibition or disruption of microbial cell membranes, making them candidates for further pharmacological exploration.

Summary Table of Key Findings

Application AreaKey FindingsReferences
ToxicologyLow acute toxicity; chronic effects include anemia
Environmental RemediationEffective in degrading organic contaminants
Pharmaceutical ResearchAntidiabetic properties; enzyme inhibition

Case Studies

  • Toxicity Study on Rabbits : A study involving New Zealand White rabbits assessed the acute toxicity of this compound, revealing an LD50 value that suggests low acute risk at controlled doses .
  • Long-term Exposure in Rats : Chronic exposure studies indicated significant hematological changes and organ weight alterations at higher doses, emphasizing the need for careful handling and regulation of this compound .
  • Antidiabetic Evaluation : In vivo studies on synthesized derivatives showed promising results against diabetes compared to traditional treatments, highlighting the potential therapeutic applications of this compound derivatives .

Comparison with Similar Compounds

Benzenamine, 2,5-dibutoxy-4-(4-morpholinyl)-, sulfate

  • Molecular Formula : C₁₉H₃₂N₂O₆S.
  • Key Features : Contains morpholine and butoxy substituents, enhancing its solubility in organic solvents. Its synthesis involves sulfonation of substituted aniline precursors .
  • Applications : Used in specialty dye synthesis and polymer stabilization.

Benzenamine, 5-(tert-butyl)-2-[(2-ethylhexyl)thio]-, 4-methylbenzenesulfonate

  • Molecular Formula : C₂₄H₃₆N₂O₃S₂.
  • Key Features : Incorporates a thioether linkage and tert-butyl group, improving thermal stability. This variant is regulated under EPA guidelines due to its persistence in aquatic systems .

Halogenated Benzenamine Derivatives

2-Chlorobenzenamine (CAS 95-51-2)

  • Molecular Formula : C₆H₆ClN.
  • Key Features : The chlorine substituent at the ortho position increases electrophilicity, making it a precursor in herbicide synthesis. Unlike benzenamine sulfate, it lacks a sulfate group, reducing its solubility in polar solvents .

2,6-Dibromo-benzenamine

  • Molecular Formula : C₆H₅Br₂N.
  • Synthesis : Produced via bromination of sulfanilic acid, achieving 72% yield under optimized conditions (165–170°C, 3 hours) .
  • Applications : Key intermediate in flame retardants and antifungal agents.

Benzenesulfonamide Analogs

4-Aminobenzenesulfonamide Derivatives

  • Structure : Feature a sulfonamide (-SO₂NH₂) group para to the amine.
  • Synthesis: Prepared by refluxing 4-aminobenzenesulfonamide with aldehydes (e.g., benzaldehyde) in ethanol with acetic acid catalysis .
  • Biological Activity : Exhibit carbonic anhydrase inhibition (Ki < 10 nM) and anti-glioblastoma activity (IC₅₀ ~5–20 µM) .

Triazinyl-Substituted Benzenesulfonamides

  • Structure : Incorporate triazine rings linked to the sulfonamide group.
  • Applications: Selective kinase inhibitors with improved binding affinity (ΔG = −9.2 kcal/mol) compared to non-sulfonamide analogs .

Physicochemical and Pharmacological Comparison

Physicochemical Properties

Compound Molecular Weight Solubility (Water) LogP Key Substituents
This compound 284.33 g/mol High −1.2 Sulfate, NH₃⁺
2-Chlorobenzenamine 127.57 g/mol Moderate 1.8 Cl at C2
4-Aminobenzenesulfonamide 172.20 g/mol Low 0.5 SO₂NH₂ at C4
2,6-Dibromo-benzenamine 250.92 g/mol Insoluble 3.2 Br at C2 and C6

Q & A

Q. What are the standard analytical methods for quantifying Benzenamine sulfate in experimental samples?

this compound (C₁₂H₁₆N₂O₄S) is commonly quantified using high-performance liquid chromatography (HPLC) coupled with UV-Vis detection, validated against reference standards. Gas chromatography-mass spectrometry (GC-MS) may also be employed for volatile derivatives. Ensure calibration curves are established using certified reference materials (CRMs) to minimize matrix effects. Physicochemical properties such as a boiling point of 184.4°C and vapor pressure of 0.733 mmHg at 25°C (from experimental data) should inform method selection .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Safety protocols include using fume hoods, nitrile gloves, and eye protection due to potential respiratory and dermal irritation. Refer to Material Safety Data Sheets (MSDS) for specific handling guidelines. For derivatives like 4,4'-methylenebis(N,N-dimethyl)benzenamine, carcinogenicity assessments in rodents (e.g., liver adenomas in mice) suggest stringent exposure controls .

Q. What is the molecular structure and key physicochemical properties of this compound?

this compound (CAS 542-16-5) has a molecular weight of 284.33 g/mol and a sulfonic acid group bonded to an anilinium ion. Key properties include:

PropertyValue
Boiling Point184.4°C at 760 mmHg
Flash Point70°C
SolubilitySoluble in water, ethanol
These properties are critical for solvent selection in synthesis and bioassays .

Advanced Research Questions

Q. How does this compound inhibit aflatoxin biosynthesis in Aspergillus flavus, and what transcriptomic approaches elucidate its mechanism?

At 100 µL/L, this compound suppresses aflatoxin production by downregulating 1,890 genes in A. flavus, including those in amino acid biosynthesis and purine metabolism pathways. Transcriptomic analysis via RNA sequencing revealed repression of the global regulator laeA, which governs secondary metabolite production. Methodologically, RNA-seq libraries should be prepared with poly-A selection, followed by differential expression analysis using tools like DESeq2. Validate key targets (e.g., aflR) via qRT-PCR .

Q. How can read-across methodologies predict the toxicological profile of this compound?

Read-across leverages data from structurally similar compounds (e.g., 2,4-dimethylbenzenamine, LD₅₀ = 1259 mg/kg in rats) to infer toxicity. Establish a category including analogs like 2,5-dimethylbenzenamine and assess endpoints (acute toxicity, mutagenicity) using OECD guidelines. Prioritize analogs with shared functional groups (e.g., sulfonate or amine groups) and validate predictions with in vitro assays (e.g., Ames test) .

Q. What experimental designs are optimal for assessing the environmental persistence of this compound?

Conduct soil microcosm studies under controlled aerobic/anaerobic conditions, monitoring degradation via LC-MS/MS. Measure half-life (t₁/₂) and transformation products. Include abiotic controls to distinguish microbial vs. chemical degradation. For aquatic persistence, use OECD 309 guidelines with river water samples, analyzing adsorption coefficients (Kₐ₀c) .

Q. How do structural modifications of this compound influence its antifungal efficacy?

Synthesize derivatives (e.g., halogenated or methoxy-substituted analogs) and test against A. flavus using broth microdilution assays (CLSI M38 guidelines). Correlate minimal inhibitory concentrations (MICs) with electronic parameters (Hammett constants) to identify structure-activity relationships (SAR). Molecular docking studies can predict interactions with fungal targets like cytochrome P450 enzymes .

Data Contradictions and Resolution

  • Carcinogenicity Data : While IARC classifies 4,4'-methylenebis(N,N-dimethyl)benzenamine as Group 3 (not classifiable) due to limited animal evidence , some analogs show thyroid carcinogenicity in rats. Researchers should conduct in vivo studies with this compound specifically, adhering to OECD 451 guidelines for long-term carcinogenicity testing .

Methodological Best Practices

  • Transcriptomic Studies : Include biological triplicates and normalize raw reads using RPKM/TPM. Use pathway enrichment tools (e.g., KEGG, GO) to identify disrupted metabolic networks .
  • Toxicity Prediction : Combine read-across with in silico models (e.g., QSAR) for robust hazard assessment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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